![molecular formula C12H6N4O5S2 B2834739 5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 328038-47-7](/img/structure/B2834739.png)
5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, also known as NBTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrothiazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
- Biophysical Methods : Techniques like cell viability assays, flow cytometry, and Western blotting are employed .
- Methods : Biophysical techniques (e.g., circular dichroism, fluorescence spectroscopy) reveal interactions and aggregation inhibition .
Anticancer Research
Protein Aggregation Inhibition
Organic Electronics
Photophysical Properties
Medicinal Chemistry
Materials Science
Mechanism of Action
Target of Action
The primary targets of 5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide are proteins prone to aggregation, such as transthyretin (TTR81−127, TTR101−125), α-synuclein (α-syn), and tau isoform 2N4R (tau 2N4R) . These proteins play crucial roles in various neurodegenerative diseases when they misfold and aggregate .
Mode of Action
This compound interacts with its targets by modulating their aggregation. It has been found to reduce the oligomerization of these proteins, thereby mitigating their aggregation . The compound’s antioligomer activity was confirmed using a photoreactive cross-linking assay .
Biochemical Pathways
The affected pathways involve the misfolding and aggregation of proteins. In diseases such as Alzheimer’s, Parkinson’s, and Huntington’s, different endogenous proteins self-assemble into highly ordered fibrillar structures . By reducing the aggregation of these proteins, the compound can potentially mitigate the progression of these diseases .
Result of Action
The compound’s action results in the reduction of fibril, oligomer, and inclusion formation in a dose-dependent manner . This could potentially lead to a decrease in the progression of diseases caused by protein misfolding and aggregation .
properties
IUPAC Name |
5-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5S2/c17-11(8-3-4-10(22-8)16(20)21)14-12-13-7-2-1-6(15(18)19)5-9(7)23-12/h1-5H,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNWZZOPGCTUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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